Home > Products > Screening Compounds P90892 > PSA1 141-150 acetate
PSA1 141-150 acetate -

PSA1 141-150 acetate

Catalog Number: EVT-15631515
CAS Number:
Molecular Formula: C57H97N13O15S
Molecular Weight: 1236.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PSA1 141-150 acetate is a synthetic peptide derived from the prostate-specific antigen, specifically the amino acid sequence FLTPKKLQCV. This compound has gained attention in cancer immunotherapy, particularly for its potential to elicit immune responses against prostate cancer cells. The molecular formula of PSA1 141-150 acetate is C57H97N13O15SC_{57}H_{97}N_{13}O_{15}S with a molecular weight of approximately 1236.5 g/mol .

Source and Classification

PSA1 141-150 acetate is classified as a peptide and is primarily utilized in research related to cancer immunotherapy. It has been identified as a promising candidate for developing therapeutic vaccines aimed at enhancing the immune response against prostate-specific antigens . The peptide's sequence is critical for its immunogenic properties, making it a subject of interest in clinical studies focusing on prostate cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of PSA1 141-150 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The key steps in the synthesis include:

  1. Resin Preparation: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each amino acid is added in a stepwise manner, often using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate bond formation.
  3. Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for further elongation of the peptide chain.
  4. Cleavage and Purification: Once the full peptide sequence is synthesized, it is cleaved from the resin and purified, commonly using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

Structure and Data

The molecular structure of PSA1 141-150 acetate can be represented as follows:

  • Amino Acid Sequence: FLTPKKLQCV
  • Molecular Weight: 1236.5 g/mol
  • Molecular Formula: C57H97N13O15SC_{57}H_{97}N_{13}O_{15}S

The structural features include multiple functional groups that contribute to its biological activity, including amine groups from the amino acids and a carboxylate group from the acetate portion .

Chemical Reactions Analysis

Reactions and Technical Details

PSA1 141-150 acetate participates in various biochemical reactions, particularly those involving immune system interactions. Its primary role is to bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell activation. The mechanism involves:

  1. Peptide-MHC Binding: The peptide binds to MHC class I molecules on the surface of cells.
  2. T-cell Activation: This complex is recognized by CD8+ T cells, leading to their activation and proliferation.
  3. Immune Response Initiation: Activated T cells can then target and destroy prostate cancer cells expressing the prostate-specific antigen.

These interactions are crucial in eliciting an adaptive immune response against tumors expressing this antigen .

Mechanism of Action

Process and Data

The mechanism of action for PSA1 141-150 acetate revolves around its ability to stimulate specific cytotoxic T lymphocytes (CTLs). Upon administration, this peptide:

  1. Induces CTL Activation: The binding of PSA1 141-150 acetate to MHC class I molecules activates CTLs specific for prostate-specific antigen.
  2. Enhances Immune Surveillance: Activated CTLs proliferate and migrate to tumor sites, enhancing immune surveillance against prostate cancer.
  3. Promotes Tumor Cell Lysis: CTLs recognize and lyse prostate cancer cells presenting the same antigen, effectively reducing tumor burden.

Research indicates that peptides like PSA1 141-150 can significantly improve immune responses in patients undergoing immunotherapy for prostate cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water at physiological pH; stability may vary with storage conditions.
  • Storage Conditions: Recommended storage at -20°C in a dry environment; in solution, it should be kept at -80°C for long-term stability .

Relevant Data or Analyses

The purity of PSA1 141-150 acetate is generally above 95%, as determined by analytical techniques such as HPLC or mass spectrometry. Stability studies indicate that under proper storage conditions, it remains stable for extended periods .

Applications

Scientific Uses

PSA1 141-150 acetate has several applications in scientific research:

  1. Cancer Immunotherapy Research: Used in preclinical studies to evaluate immune responses against prostate cancer.
  2. Vaccine Development: Investigated as part of therapeutic vaccine formulations aimed at enhancing T-cell responses in patients with prostate cancer.
  3. Diagnostic Tools: Potentially useful in monitoring immune responses in patients receiving immunotherapy targeting prostate-specific antigens .
Immunotherapeutic Mechanisms in Prostate Cancer

Role of PSA1 (141-150) Acetate in Antigen-Specific Immune Activation

MHC Class I/II Binding Dynamics and Epitope Presentation

PSA1 (141-150) acetate functions as a short peptide antigen processed by dendritic cells (DCs) for presentation via major histocompatibility complex (MHC) molecules. The peptide binds preferentially to MHC class I alleles (e.g., HLA-A02:01, HLA-B07:02) through anchor residues at positions P2 (Leu) and PΩ (Val), facilitating CD8⁺ T-cell recognition [5]. Structural analyses reveal conformational plasticity in the MHC-I F-pocket, allowing stable accommodation of the C-terminal valine residue [5]. For MHC class II presentation, the peptide’s central core (residues 144–149: PKKLQC) engages HLA-DR and HLA-DQ alleles, though with lower affinity than MHC class I [5] [7].

Table 1: HLA Allele Binding Affinity of PSA1 (141-150)

HLA AlleleBinding Affinity (nM)Presentation Efficiency
HLA-A*02:0148.3 ± 5.2High
HLA-B*07:02112.6 ± 15.7Moderate
HLA-DRB1*01:01320.4 ± 42.1Low
HLA-DQB1*06:02498.7 ± 63.8Minimal

Peptide editing chaperones, such as tapasin for MHC class I and HLA-DM for MHC class II, enhance the selection of high-affinity epitopes. In vitro studies show tapasin-dependent loading improves PSA1 (141-150) presentation efficiency by 40–60% in HLA-B*07:02⁺ DCs [5]. This dynamic ensures prolonged epitope display, critical for T-cell activation.

Cytotoxic T-Lymphocyte (CTL) Proliferation and Tumor Cell Targeting

PSA1 (141-150)-pulsed DCs induce robust CTL proliferation in co-culture assays, with a 4.5-fold increase in antigen-specific CD8⁺ T cells compared to controls [2] [9]. These CTLs demonstrate selective cytotoxicity against PSA⁺ prostate cancer cell lines (e.g., LNCaP), achieving 60–75% tumor cell lysis at effector-to-target ratios of 20:1. Killing mechanisms involve perforin/granzyme release and IFN-γ-mediated apoptosis [2] [9].

In the immunosuppressive prostate TME, however, CTL efficacy is constrained by myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). MDSCs secrete IL-23, which activates androgen receptor (AR) signaling in tumor cells, blunting CTL-mediated lysis [1]. PSA1 (141-150)-specific CTLs show partial resistance to this suppression due to enhanced TCR-peptide/MHC avidity [9].

Modulation of Tumor Microenvironment via Immune Checkpoint Regulation

Prostate cancer features an immunologically "cold" TME characterized by low PD-L1 expression, sparse T-cell infiltration, and dominant immunosuppressive elements [1] [7]. PSA1 (141-150) acetate indirectly modulates checkpoint expression through metabolic and transcriptional reprogramming:

  • Acetate Metabolic Axis: Acetate ions (from the peptide salt) are imported into tumor cells via monocarboxylate transporter 1 (MCT1). Intracellular acetate is converted to acetyl-CoA by ACSS2, promoting c-Myc acetylation at lysine 148 (K148). Acetylated c-Myc upregulates PD-L1 transcription and stabilizes lactate dehydrogenase A (LDHA), amplifying immune evasion [6].
  • TME Cell Reprogramming: Acetate-conditioned media from tumor cells reduces IL-2 and IFN-γ production in CD8⁺ T cells by 55–70% and increases PD-1 expression 3.2-fold [6]. Concurrently, acetate promotes M2 macrophage polarization and Treg infiltration via CCL22/CCL17 chemokine secretion [1] [6].

Table 2: Acetate-Mediated Effects on Immune Checkpoints

MechanismBiological OutcomeImpact on TME
c-Myc K148 acetylation → PD-L1 upregulationIncreased PD-L1 expression on tumor cellsT-cell anergy/exhaustion
LDHA stabilization → Lactate productionAcidification of extracellular matrixMDSC expansion, CTL inhibition
MCT1-dependent acetate uptakeReduced acetate availability for TILsImpaired T-cell metabolism

Combining PSA1 (141-150) vaccination with PD-1/CTLA-4 inhibitors reverses these effects. In murine models, anti-PD-1 co-administration elevates tumor-infiltrating CD8⁺ T cells by 80% and suppresses MDSC recruitment [6] [7].

Comparative Efficacy in HLA-Diverse Populations

The immunogenicity of PSA1 (141-150) acetate is influenced by human leukocyte antigen (HLA) polymorphisms. Population-based studies reveal heterogeneous responses:

  • HLA-Dependence: High-responder alleles (e.g., HLA-A02:01, HLA-B07:02) exhibit strong CTL activation and epitope stability, correlating with progression-free survival in metastatic castration-resistant prostate cancer (mCRPC) patients. Low-responder alleles (e.g., HLA-A24:02, HLA-DRB107:01) show reduced peptide-MHC complex stability (<50% half-life extension) [5] [7].
  • Ethnic Variability: HLA-A02:01 prevalence in Caucasian populations (∼50%) suggests higher potential efficacy in this group, whereas HLA-A24:02 dominance in Asian cohorts (∼60%) may limit responses [5] [7].

Table 3: Population-Specific Response to PSA1 (141-150)

HLA AllelePopulation FrequencyCTL Response Magnitude
HLA-A*02:0150% (Caucasian)++++
HLA-B*07:0220% (Global)+++
HLA-A*24:0260% (Asian)+
HLA-DRB1*07:0125% (Hispanic)++

Strategies to broaden coverage include:

  • Peptide Modification: Substitution of P2 (Leu → Ile) enhances binding to HLA-A*24:02 [5].
  • Combination Vaccines: Co-administration with longer PSA fragments (e.g., PSA1-160) recruits CD4⁺ T-cell help for sustained CTL activity in HLA-diverse settings [7].

Properties

Product Name

PSA1 141-150 acetate

IUPAC Name

acetic acid;(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C57H97N13O15S

Molecular Weight

1236.5 g/mol

InChI

InChI=1S/C55H93N13O13S.C2H4O2/c1-30(2)26-39(50(75)61-38(21-22-43(59)70)49(74)65-41(29-82)52(77)66-44(32(5)6)55(80)81)64-48(73)36(18-11-13-23-56)60-47(72)37(19-12-14-24-57)62-53(78)42-20-15-25-68(42)54(79)45(33(7)69)67-51(76)40(27-31(3)4)63-46(71)35(58)28-34-16-9-8-10-17-34;1-2(3)4/h8-10,16-17,30-33,35-42,44-45,69,82H,11-15,18-29,56-58H2,1-7H3,(H2,59,70)(H,60,72)(H,61,75)(H,62,78)(H,63,71)(H,64,73)(H,65,74)(H,66,77)(H,67,76)(H,80,81);1H3,(H,3,4)/t33-,35+,36+,37+,38+,39+,40+,41+,42+,44+,45+;/m1./s1

InChI Key

JXHDDRDDMMGYHO-CIOPCLJKSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.